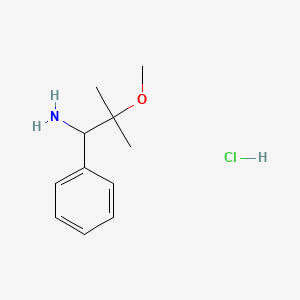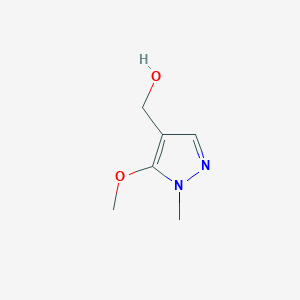
(5-methoxy-1-methyl-1H-pyrazol-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-methoxy-1-methyl-1H-pyrazol-4-yl)methanol is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound features a methoxy group at position 5, a methyl group at position 1, and a hydroxymethyl group at position 4
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-methoxy-1-methyl-1H-pyrazol-4-yl)methanol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an ester or diketone, under acidic or basic conditions.
Introduction of the methoxy group: The methoxy group can be introduced via methylation of the hydroxyl group using a methylating agent like dimethyl sulfate or methyl iodide.
Introduction of the hydroxymethyl group: This can be done through a formylation reaction followed by reduction. For example, the formylation of the pyrazole ring using formaldehyde, followed by reduction with a reducing agent like sodium borohydride, can yield the desired hydroxymethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production.
化学反应分析
Types of Reactions
(5-methoxy-1-methyl-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the pyrazole ring to a pyrazoline ring using hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Formyl or carboxyl derivatives
Reduction: Pyrazoline derivatives
Substitution: Various substituted pyrazole derivatives
科学研究应用
(5-methoxy-1-methyl-1H-pyrazol-4-yl)methanol has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (5-methoxy-1-methyl-1H-pyrazol-4-yl)methanol depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor agonist/antagonist. The compound’s hydroxymethyl group can form hydrogen bonds with target proteins, while the methoxy and methyl groups can interact with hydrophobic pockets, enhancing binding affinity and specificity.
相似化合物的比较
Similar Compounds
(5-methoxy-1H-pyrazol-4-yl)methanol: Lacks the methyl group at position 1.
(1-methyl-1H-pyrazol-4-yl)methanol: Lacks the methoxy group at position 5.
(5-methoxy-1-methyl-1H-pyrazol-4-yl)ethanol: Has an ethyl group instead of a hydroxymethyl group.
Uniqueness
(5-methoxy-1-methyl-1H-pyrazol-4-yl)methanol is unique due to the combination of its methoxy, methyl, and hydroxymethyl groups, which confer distinct chemical properties and potential applications. The presence of these groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
属性
分子式 |
C6H10N2O2 |
|---|---|
分子量 |
142.16 g/mol |
IUPAC 名称 |
(5-methoxy-1-methylpyrazol-4-yl)methanol |
InChI |
InChI=1S/C6H10N2O2/c1-8-6(10-2)5(4-9)3-7-8/h3,9H,4H2,1-2H3 |
InChI 键 |
GAAIGMGUTRPHKS-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(C=N1)CO)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


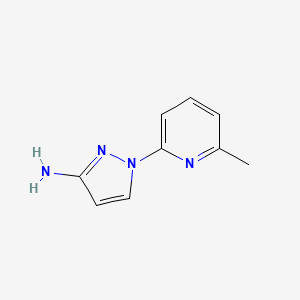
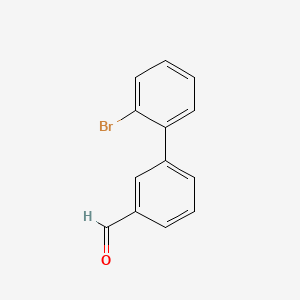
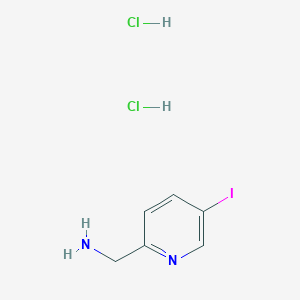
![{1-Aminospiro[3.3]heptan-1-yl}methanol hydrochloride](/img/structure/B13453398.png)
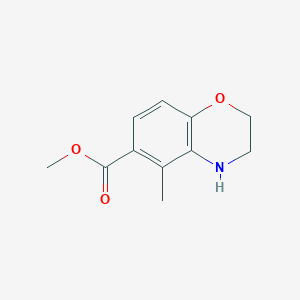

![4-{[(1R)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid](/img/structure/B13453425.png)
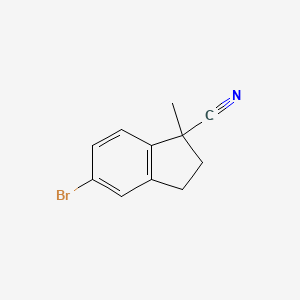
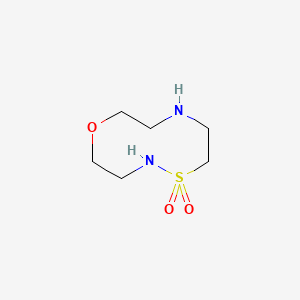


![tert-butyl N-{9-oxa-1-thiaspiro[5.5]undecan-4-yl}carbamate](/img/structure/B13453451.png)
![3-[(Tert-butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13453452.png)
